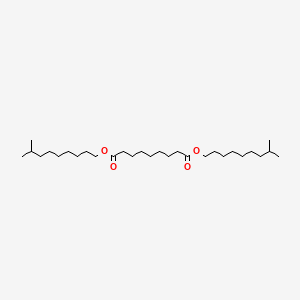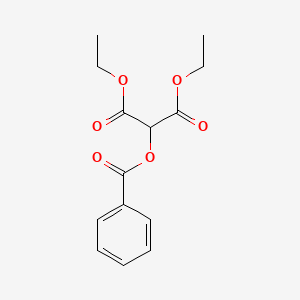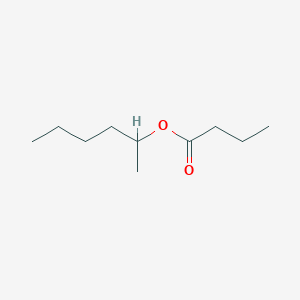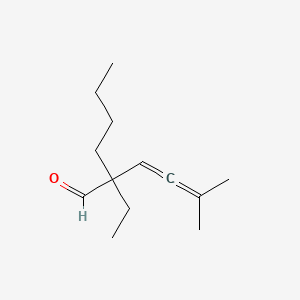
Nonanedioic acid, diisodecyl ester
Overview
Description
Nonanedioic acid, diisodecyl ester, also known as DIDN, is a diester compound that has gained significant attention in the fields of research and industry due to its unique properties and applications. It is often referred to by its common synonym of azelaic acid .
Synthesis Analysis
The synthesis of 1,9-Nonanedioic acid from oleic acid has been investigated . A recombinant Corynebacterium glutamicum, expressing the alcohol/aldehyde dehydrogenases (ChnDE) of Acinetobacter sp. NCIMB 9871, was constructed and used for the production of 1,9-nonanedioic acid from 9-hydroxynonanoic acid, which had been produced from oleic acid .
Chemical Reactions Analysis
Esters, like this compound, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .
Scientific Research Applications
Polymer Synthesis and Properties
Nonanedioic acid, diisodecyl ester, and related compounds find significant use in the synthesis of polyesters and polyurethanes, contributing to the development of materials with tailored properties. For instance, research has explored the synthesis of biodegradable, non-toxic poly(ester-urethane-urea)s from poly(ε-caprolactone) and amino acid derivatives, highlighting the potential of these materials for medical and environmental applications (Marcos-Fernández et al., 2006). Furthermore, nonisocyanate biobased poly(ester urethanes) synthesized via an environmentally friendly route from renewable materials exemplify the shift towards sustainable material production (Wang et al., 2016).
Material Coatings and Biomedical Applications
The development of coatings, particularly for marine and biomedical applications, has benefitted from the incorporation of diesters like nonanedioic acid diisodecyl ester. Studies have reported the creation of robust, recoverable ultralow-fouling coatings based on poly(carboxybetaine) ester analogues, demonstrating excellent resistance to nonspecific protein adsorption and bacterial adhesion (Wang et al., 2015). These advancements suggest a promising future for the use of such materials in reducing biofouling and enhancing the performance of medical devices.
Environmental Sustainability and Degradability
Research into the hydrolytic degradation of polyurethanes by monocyte-derived macrophages has implications for the development of materials with enhanced biodegradability and reduced environmental impact. The study of polycarbonate-based polyurethanes, for example, highlights the role of hydrolytic activities in the biodegradation process, emphasizing the importance of designing materials that balance durability with environmental considerations (Labow et al., 2001).
Antibacterial Applications
The antibacterial efficacy of diesters of azelaic acid, including those related to this compound, has been evaluated, showing promising activity against acne-related bacteria. Such studies underscore the potential of these compounds in developing topical treatments for skin conditions, offering an alternative to traditional antibiotics (Charnock et al., 2004).
Mechanism of Action
Mode of Action
It is known that azelaic acid, a related compound, can modulate the microbiome, promoting the growth of some bacteria while inhibiting others .
Biochemical Pathways
Azelaic acid, a related compound, is known to be assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways .
Result of Action
It is known that azelaic acid can have both promoting and inhibiting effects on different bacterial populations
properties
IUPAC Name |
bis(8-methylnonyl) nonanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O4/c1-26(2)20-14-8-6-12-18-24-32-28(30)22-16-10-5-11-17-23-29(31)33-25-19-13-7-9-15-21-27(3)4/h26-27H,5-25H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCYXDFVBWGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
28472-97-1 | |
| Record name | Nonanedioic acid, diisodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028472971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanedioic acid, 1,9-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisodecyl azelate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NONANEDIOIC ACID, DIISODECYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362AT1XP12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)










![3-(Piperidin-1-ylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B1615908.png)
![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)